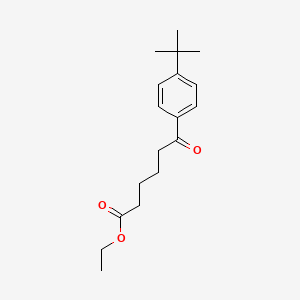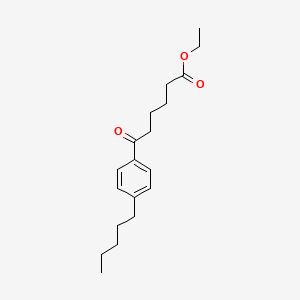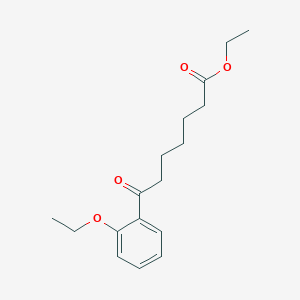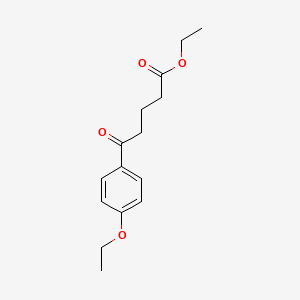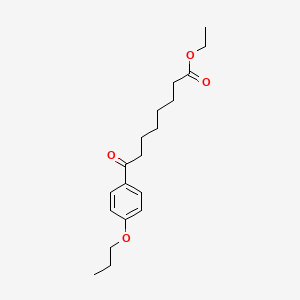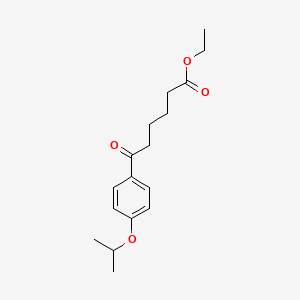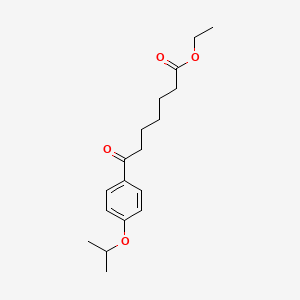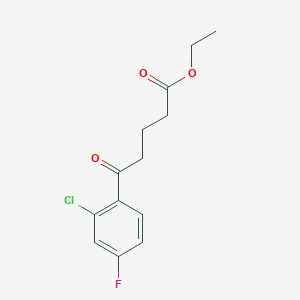
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an ester derived from a carboxylic acid and an alcohol. The “5-(2-chloro-4-fluorophenyl)” part suggests the presence of a phenyl ring (a hexagonal carbon ring) with chlorine and fluorine substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the phenyl ring and the ester group. The chlorine and fluorine atoms would add to the complexity due to their electronegativity .Chemical Reactions Analysis
The compound, like other esters, might undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol . The presence of the halogens might make it susceptible to further substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often liquids at room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis Techniques : Various synthesis techniques have been developed for compounds similar to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate. For instance, a new and efficient synthetic method was developed for the herbicide carfentrazone-ethyl, demonstrating the use of common and inexpensive reagents in synthesis (Fan et al., 2015).
Chemical Reactivity and Interactions : Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound with similarities to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, has been studied for its crystal structure and reactivity. These studies highlight the importance of hydrogen bonds in the crystal packing of such compounds (Yeong et al., 2018).
Potential Applications in Medicine and Biology
Antitumor Activity : Research on amino acid ester derivatives containing 5-fluorouracil, a structure related to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, has shown promising antitumor activity. This suggests potential applications in cancer treatment (Xiong et al., 2009).
Antiviral and Cytotoxic Activities : Some new pyrazole- and isoxazole-based heterocycles, derived from Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, a compound structurally similar to Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, have been synthesized and shown to have antiviral and cytotoxic activities (Dawood et al., 2011).
Applications in Herbicides
- Herbicide Synthesis : Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an intermediate in the synthesis of pentoxazone, a novel herbicide, suggests the potential of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate-like compounds in herbicide production (Mei-ling, 2006).
Mécanisme D'action
Target of Action
The primary target of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, also known as TAK-242, is Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune response .
Mode of Action
TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 .
Biochemical Pathways
The compound affects the TLR4-mediated cytokine production pathway. It suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . This includes the inhibition of mRNA expression of IL-6 and TNF-alpha induced by LPS and interferon-gamma .
Pharmacokinetics
It’s known that the compound has a potent inhibitory effect on cytokine production with an ic50 of 11 to 11 nM .
Result of Action
The result of TAK-242’s action is the suppression of inflammatory responses. It inhibits the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . This can be beneficial in the treatment of various inflammatory diseases.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(15)8-11(10)14/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXNOAHPOTYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

